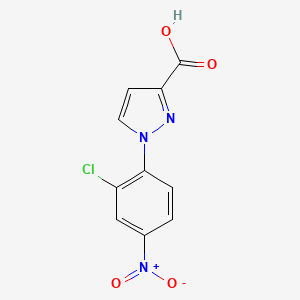

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14667205

Molecular Formula: C10H6ClN3O4

Molecular Weight: 267.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClN3O4 |

|---|---|

| Molecular Weight | 267.62 g/mol |

| IUPAC Name | 1-(2-chloro-4-nitrophenyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H6ClN3O4/c11-7-5-6(14(17)18)1-2-9(7)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16) |

| Standard InChI Key | YTWFYJSOHWGZMJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CC(=N2)C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a 2-chloro-4-nitrophenyl group and at position 3 with a carboxylic acid moiety. The nitro (-NO) and chloro (-Cl) groups on the phenyl ring contribute to its electron-deficient nature, influencing its reactivity in electrophilic substitution reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 267.63 g/mol | |

| CAS Number | 1006442-74-5 | |

| Purity | ≥97% | |

| Boiling Point (estimated) | 373.7±37.0 °C | |

| Density (estimated) | 1.4±0.1 g/cm |

Synthesis and Reaction Pathways

Preparation from Furan-2,3-dione Derivatives

A common synthesis route involves the cyclocondensation of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with substituted phenylhydrazines. For example, reaction with 4-nitrophenylhydrazine yields 1-(2-chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid through a multi-step mechanism involving ring-opening and re-cyclization . The intermediate pyrazole-3-carboxylic acid is subsequently treated with oxalyl chloride to form the corresponding acid chloride, which can react with nucleophiles like amines to generate carboxamides .

Reaction Scheme:

Alternative Routes

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR (DMSO-d): Signals at δ 8.64–7.05 ppm correspond to aromatic protons of the phenyl and pyrazole rings. A singlet at δ 2.18 ppm is attributed to methyl groups in derivatives .

-

NMR: Peaks at 167–170 ppm confirm the presence of the carboxylic acid group, while signals at 140–150 ppm correspond to nitro-substituted carbons .

Infrared (IR) Spectroscopy

Strong absorption bands at 1687 cm and 1658 cm are characteristic of C=O stretching in the carboxylic acid and amide derivatives, respectively. Peaks near 1520 cm and 1340 cm confirm nitro group vibrations .

Table 2: Key Spectral Data

| Technique | Key Peaks/Shifts | Assignment | Source |

|---|---|---|---|

| NMR | δ 8.64–7.05 (m, 18H) | Aromatic protons | |

| NMR | 167–170 ppm | Carboxylic acid (C=O) | |

| FT-IR | 1687 cm, 1658 cm | C=O stretching |

Applications in Organic Synthesis

Intermediate for Carboxamide Derivatives

The acid chloride derivative reacts with anilides to yield carboxamides, which are explored as kinase inhibitors and antimicrobial agents. For example, reaction with p-nitroacetanilide in xylene produces 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide in 69% yield .

Coordination Chemistry

The carboxylic acid group enables chelation with metal ions, forming complexes with potential catalytic applications. Studies on analogous pyrazole derivatives suggest utility in oxidation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume